N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an N-(3-methylbutyl) substituent at the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets such as mycobacterium tuberculosis and multiple tyrosine kinases
Mode of Action
Related compounds have been shown to inhibit their targets, leading to various cellular changes . The compound’s interaction with its targets and the resulting changes would depend on the specific target proteins and their roles in cellular processes.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in tuberculosis and cancer . The downstream effects of these pathway alterations would depend on the specific pathways involved and their roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of sodium methoxide . This reaction leads to the formation of the pyrazolopyrimidine core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-(3-methylbutyl) group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound derivatives with altered substituents.
Scientific Research Applications
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.
N-(3-methylbutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but different biological activities.
Uniqueness
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and its potential neuroprotective and anti-aggregation properties. This makes it a promising candidate for further research in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-5-14-15-10(8)13-6-12-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRELYEXVSKCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC=NC2=C1C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903746 |
Source
|
Record name | NoName_4485 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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